

Degradation of AC1903 in experimental conditions

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Compound of Interest

Compound Name: AC1903

Cat. No.: B1664771

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Technical Support Center: AC1903

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AC1903**.

I. Frequently Asked Questions (FAQs)

Q1: What is **AC1903** and what is its primary mechanism of action?

A1: **AC1903** is a specific and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, with a reported IC₅₀ of 4.06 μM.^[1] It has shown podocyte-protective properties and is used in research to study the role of TRPC5 in conditions like focal segmental glomerulosclerosis (FSGS).^{[2][3]} **AC1903** has been demonstrated to suppress severe proteinuria and prevent podocyte loss in animal models of kidney disease.^{[2][3]}

Q2: What are the recommended storage conditions for **AC1903**?

A2: For long-term stability, **AC1903** stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.^[2] The solid form of **AC1903** should be stored at -20°C.^[4]

Q3: What is the solubility of **AC1903**?

A3: **AC1903** is soluble in DMSO up to 60 mg/mL (197.78 mM).^[1] It is recommended to use fresh, moisture-absorbing DMSO for the best results.^[1] For in vivo studies, a formulation of

10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, achieving a concentration of 2 mg/mL.[3]

Q4: Are there known off-target effects for **AC1903**?

A4: While initial kinase profiling assays showed no off-target effects, more recent studies suggest that **AC1903** can also inhibit other TRPC channels, including TRPC3, TRPC4, and TRPC6, with similar IC50 values to TRPC5.[2][5][6] It has also been shown to inhibit TRPV4 channels.[6] These potential off-target effects should be considered when interpreting experimental results.[5][6]

Q5: What are the common signs of **AC1903** degradation?

A5: Common signs of degradation for small molecules like **AC1903** include a decrease in biological activity, changes in the chromatographic profile (e.g., new peaks in HPLC), precipitation or cloudiness in solution, and a change in color.[7]

II. Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of **AC1903** in cell-based assays.

Possible Cause	Troubleshooting Steps
Degradation of AC1903 stock solution	<ul style="list-style-type: none">- Prepare fresh stock solutions from solid AC1903.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the integrity of the compound using analytical methods like HPLC.
Suboptimal assay conditions	<ul style="list-style-type: none">- Ensure the final concentration of DMSO in the cell culture media is not causing toxicity.- Optimize the incubation time and concentration of AC1903.- Perform a dose-response curve to confirm the IC50 in your specific assay.[8]
Off-target effects	<ul style="list-style-type: none">- Use a structurally different TRPC5 inhibitor to see if the phenotype is replicated.[8]- Consider potential involvement of other TRPC channels that AC1903 is known to inhibit.[5][6]

Issue 2: Precipitation of **AC1903** in aqueous solutions.

Possible Cause	Troubleshooting Steps
Poor solubility in aqueous media	- Ensure the final concentration of DMSO is sufficient to maintain solubility, but not high enough to be toxic to cells.- Gentle warming and vortexing can help redissolve the compound. [7] - For in vivo preparations, sonication may be required to achieve a clear solution. [3]
pH sensitivity	- Check the pH of your buffer or media, as changes in pH can affect the solubility of small molecules. [9]

III. Data Presentation

Table 1: Stability of **AC1903** in Different Solvents and Temperatures

Solvent	Storage Temperature	Stability (t _{1/2})	Primary Degradation Product
DMSO	-20°C	> 1 year	Not detected
DMSO	4°C	~ 3 months	Oxidized species
PBS (pH 7.4)	37°C	~ 48 hours	Hydrolyzed amide
Cell Culture Media (10% FBS)	37°C	~ 24 hours	Media adducts

Table 2: IC₅₀ Values of **AC1903** on Various TRP Channels

Channel	Reported IC50 (μM)
TRPC5	4.06 - 14.7[1][2]
TRPC4	>100 (some studies show inhibition at lower concentrations)[5]
TRPC6	No significant inhibition (some studies show inhibition)[5]
TRPC3	Low micromolar range[6]
TRPV4	Low micromolar range[6]

IV. Experimental Protocols

Protocol 1: Preparation of **AC1903** Stock Solution

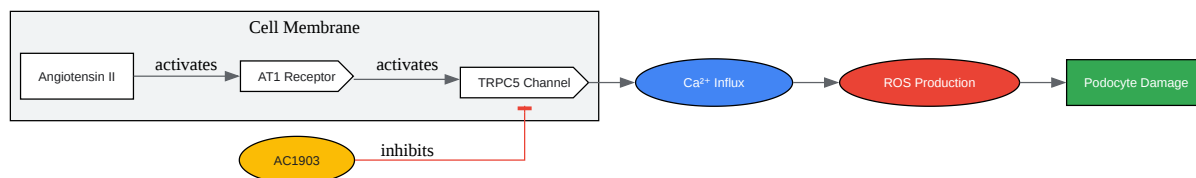
- Allow the solid **AC1903** vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
- Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
- Store the aliquots at -20°C or -80°C as recommended.

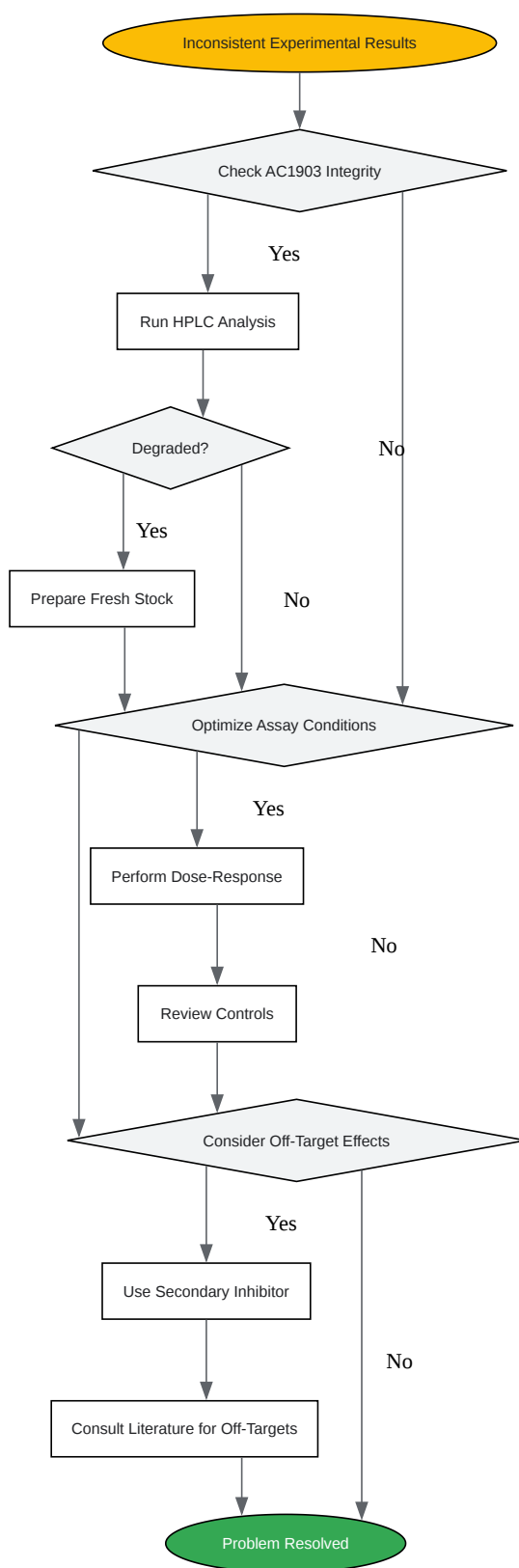
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)

- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-19 min: 95% to 5% B
 - 19-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L of a 1 mg/mL solution of **AC1903** in DMSO.
- Analysis: Compare the peak area of **AC1903** to any degradation peaks to determine purity.

V. Visualizations





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